Cas no 1241-09-4 (Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro-)
![Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro- structure](https://it.kuujia.com/scimg/cas/1241-09-4x500.png)
1241-09-4 structure
Nome del prodotto:Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro-
Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro-
- (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- * 3-(4-Methoxy-3-nitro-phenyl)-2-(4-nitro-phenyl)-acrylonitril
- * 3-< 4-Methoxy-3-nitro-phenyl> -2-< 4-nitro-phenyl> -acrylonitril
- 3-(3-(Hydroxy(oxido)amino)-4-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile
- AC1LT5TC
- HMS557B16
- NSC202004
- 1241-09-4
- (alphaZ)-alpha-[(4-Methoxy-3-nitrophenyl)methylene]-4-nitrobenzeneacetonitrile
- 3-(4-methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile, (Z)-
- alpha-[(4-Methoxy-3-nitrophenyl)methylene]-4-nitrobenzeneacetonitrile
- NSC 202004
- SEH422DG8W
- CCG-249636
- Benzeneacetonitrile, alpha-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro-, (alphaZ)-
- (Z)-3-(4-methoxy-3-nitro-phenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- 1089300-37-7
- NSC-202004
-
- Inchi: InChI=1S/C16H11N3O5/c1-24-16-7-2-11(9-15(16)19(22)23)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9H,1H3/b13-8-
- Chiave InChI: HQUZEVHAMSZKCG-JYRVWZFOSA-N
- Sorrisi: O=[N+](C1=CC=C(/C(=C\C2=CC=C(OC)C([N+]([O-])=O)=C2)/C#N)C=C1)[O-]
Proprietà calcolate
- Massa esatta: 325.06993
- Massa monoisotopica: 325.07
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 548
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 3.3
- Superficie polare topologica: 125Ų
Proprietà sperimentali
- Densità: 1.392g/cm3
- Punto di ebollizione: 506.8ºC at 760 mmHg
- Punto di infiammabilità: 260.3ºC
- Indice di rifrazione: 1.663
- PSA: 119.3
- LogP: 4.62218
Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro- Letteratura correlata
-
1. Back matter
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1241-09-4 (Benzeneacetonitrile, a-[(4-methoxy-3-nitrophenyl)methylene]-4-nitro-) Prodotti correlati
- 874288-13-8([3-(3-Pyridinylcarbamoyl)phenyl]boronic acid)
- 1803876-18-7(Ethyl 2,3-dimethoxy-4-iodobenzoate)
- 2248350-92-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate)
- 78987-82-3(5-Methyl-1-phenyl-3-hexanone)
- 1185427-30-8(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine)
- 2229113-62-4(1-(4-ethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 670266-69-0(ethyl 4-(2,5-diethylbenzenesulfonamido)benzoate)
- 896044-86-3(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 2228355-95-9(1-(2-fluoroethyl)-2,2-dimethylcyclopropan-1-amine)
- 2304633-92-7((2,3,4-Trifluoro-5-hydroxyphenyl)boronic Acid)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
